![molecular formula C25H28N4O4S B2600038 Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-53-8](/img/no-structure.png)
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a benzylpiperazine, a carboxylate, and a tetrahydroquinazoline. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzylpiperazine and tetrahydroquinazoline rings, in particular, could contribute to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group could make the compound acidic, while the benzylpiperazine group could confer basic properties .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and studied for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . This was achieved via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Antitumor Activity
The cinnoline nucleus and its derivatives, including the compound , have been studied for their antitumor activity . Certain compounds of the cinnoline series have shown promising results in this area .
Antibacterial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This suggests potential antibacterial activity .
Anticoagulant Activity
Cinnoline derivatives, including the compound , have been studied for their anticoagulant activity . Certain compounds of the cinnoline series have shown promising results in this area .
Anti-inflammatory Activity
Cinnoline derivatives, including the compound , have been studied for their anti-inflammatory activity . Certain compounds of the cinnoline series have shown promising results in this area .
Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid", "4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form the final product, 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS RN |
946241-53-8 |
Product Name |
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |
InChI Key |
MKIAOYWIHWGIID-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.